2-(2-Iodo-5-methoxyphenyl)acetonitrile

Description

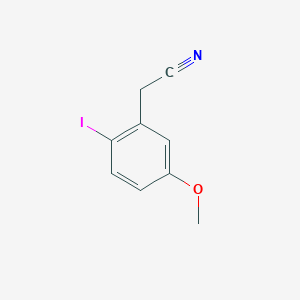

2-(2-Iodo-5-methoxyphenyl)acetonitrile is an aromatic nitrile derivative featuring an iodine substituent at the ortho position and a methoxy group at the para position on the phenyl ring. Its molecular formula is C₉H₈INO, with a molecular weight of 263.04 g/mol. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions and heterocyclic synthesis, owing to the reactivity of the iodine substituent and the electron-donating methoxy group.

Properties

Molecular Formula |

C9H8INO |

|---|---|

Molecular Weight |

273.07 g/mol |

IUPAC Name |

2-(2-iodo-5-methoxyphenyl)acetonitrile |

InChI |

InChI=1S/C9H8INO/c1-12-8-2-3-9(10)7(6-8)4-5-11/h2-3,6H,4H2,1H3 |

InChI Key |

LXTDGWWTIZFATD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)I)CC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Iodo-5-methoxyphenyl)acetonitrile typically involves the reaction of 2-(2-methoxyphenyl)acetonitrile with an iodine source. One common method includes the use of sodium hydride (NaH) as a base and 1-iodo-2-methylpropane as the iodine source. The reaction is carried out in anhydrous dimethylformamide (DMF) at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Iodo-5-methoxyphenyl)acetonitrile can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Coupling Reactions: Palladium catalysts are typically used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetonitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Scientific Research Applications

2-(2-Iodo-5-methoxyphenyl)acetonitrile serves as a crucial component in various scientific applications.

Organic Synthesis: It is mainly used as a building block for synthesizing complex organic molecules. The compound's structure allows it to be a precursor or intermediate in different reactions. The synthesis of this compound typically involves reacting 2-(2-methoxyphenyl)acetonitrile with an iodine source, often using sodium hydride (NaH) as a base and 1-iodo-2-methylpropane as the iodine source, in anhydrous dimethylformamide (DMF) at low temperatures.

Medicinal Chemistry: This compound is also used in developing pharmaceuticals, especially in synthesizing potential drug candidates. Specifically, 4-amino-3-quinolinecarbonitriles, derived using cyanoacetic acid, can act as intermediates for synthesizing additional 4-amino-3-quinolinecarbonitrile analogs, useful in treating polycystic kidney disease, colonic polyps, cancer, and stroke in mammals .

Material Science: this compound can be used in preparing materials with specific electronic or optical properties.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions.

- Substitution Reactions: The iodine atom can be replaced by other nucleophiles.

- Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to create different products.

- Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-Iodo-5-methoxyphenyl)acetonitrile depends on its application. In organic synthesis, it acts as a precursor or intermediate in various reactions. In medicinal chemistry, its mechanism would be related to its interaction with biological targets, such as enzymes or receptors, depending on the specific drug being developed.

Comparison with Similar Compounds

2-(2-Fluoro-5-methoxyphenyl)acetonitrile

2-(2-Iodo-5-(trifluoromethyl)phenyl)acetonitrile

(3-Fluoro-5-methoxyphenyl)acetonitrile

Structural and Physical Properties

Key Observations :

- Molecular Weight : The iodine-containing derivatives exhibit higher molecular weights due to iodine’s atomic mass (e.g., 263.04 vs. 165.16 g/mol for fluoro analogs) .

- Substituent Effects :

- Electron-Withdrawing vs. Electron-Donating : The methoxy group (electron-donating via resonance) in the target compound contrasts with the trifluoromethyl group (strong electron-withdrawing) in its analog, influencing electronic density and reactivity .

- Halogen Impact : Iodo substituents (weakly electron-withdrawing via inductive effects) may enhance stability compared to fluoro groups, which are strongly electron-withdrawing .

- Stability : Fluoro-methoxy derivatives require refrigeration (0–6°C), whereas the iodo-trifluoromethyl analog is stable at room temperature, suggesting that bulkier substituents like iodine or trifluoromethyl enhance stability .

Electronic and Reactivity Profiles

Quantum chemical studies on structurally related acetonitrile derivatives (e.g., coumarin-based nitriles) reveal that substituent position and electronic effects significantly modulate HOMO-LUMO gaps and charge distribution . For example:

- HOMO-LUMO Distribution : In coumarin derivatives, HOMO orbitals localize on electron-rich aromatic rings, while LUMO orbitals concentrate on electron-deficient regions. For this compound, the ortho-iodo and para-methoxy groups likely create a polarized electron density, enhancing electrophilic substitution reactivity at specific sites .

- Reactivity : The iodine atom’s polarizability may facilitate nucleophilic aromatic substitution (e.g., Suzuki-Miyaura coupling), whereas fluoro analogs are less reactive in such transformations due to stronger C-F bond stability .

Biological Activity

2-(2-Iodo-5-methoxyphenyl)acetonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural properties, and biological activities, including antimicrobial and cytotoxic effects, supported by recent research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves the introduction of the iodine atom onto a methoxy-substituted phenyl ring, followed by acetonitrile functionalization. The structural properties are crucial for understanding its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives related to this compound. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial activity against Gram-positive bacteria. For instance, compounds exhibiting MIC values ranging from 1.95 to 7.81 µg/mL against Staphylococcus epidermidis and Bacillus subtilis have been reported .

| Compound | Target Bacteria | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| This compound | Staphylococcus epidermidis | 1.95 - 7.81 | 3.91 - 62.5 |

| Bacillus subtilis | 3.91 - 15.62 | 7.81 - 125 |

These results suggest that the compound has a strong bactericidal effect, particularly against Gram-positive bacteria.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cancer cell lines to evaluate the potential of this compound as an anticancer agent. In vitro studies indicated that at concentrations of 50 µM and above, significant cytotoxic effects were observed on cervical cancer cells (HeLa), with cytotoxicity levels reaching approximately 50% .

| Concentration (µM) | Cytotoxicity (%) |

|---|---|

| 25 | <20 |

| 50 | ~37 |

| 75 | ~41 |

These findings indicate that while the compound exhibits moderate cytotoxicity, it may also enhance cell viability at lower concentrations, suggesting a complex interaction with cellular mechanisms.

Case Studies

Several case studies involving related compounds demonstrate the biological implications of similar structures. For instance, the compound 25C-NBOMe, closely related to phenyl acetonitriles, was linked to severe toxicity and fatalities in forensic reports . This emphasizes the importance of understanding the biological activity and safety profile of structurally similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.